
Staining Acidic Vesicular Organelles with
Acridine Orange: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acridine Orange Base

Cat. No.: B100579 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction
Acridine Orange (AO) is a versatile fluorescent dye widely used for the detection and

quantification of acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes. As

a weak base, AO can freely traverse biological membranes in its uncharged state. Upon

encountering the low pH environment within AVOs, AO becomes protonated and trapped,

leading to its accumulation. This concentration-dependent staining results in a metachromatic

shift, where the dye fluoresces green in the cytoplasm and nucleus (as a monomer) and red in

AVOs (as aggregates). This distinct fluorescence pattern allows for the visualization and

quantification of AVOs, which is particularly useful in studies of autophagy, lysosomal storage

disorders, and drug-induced lysosomal stress.

This document provides a detailed protocol for staining AVOs with Acridine Orange for analysis

by fluorescence microscopy and flow cytometry.

Principle of Acridine Orange Staining
Acridine Orange is a cell-permeable dye that exhibits different fluorescence properties based

on its concentration and the local pH. In neutral environments like the cytoplasm and nucleus,

AO intercalates with DNA and RNA, emitting a green fluorescence. However, in the acidic
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compartments of the cell, such as lysosomes and autophagosomes, AO becomes protonated

and aggregates. These aggregates emit a bright red fluorescence when excited by blue light.[1]

[2][3][4][5] The intensity of the red fluorescence is proportional to the degree of acidity and the

volume of the acidic compartments.[6] An increase in the red-to-green fluorescence intensity

ratio is often used as an indicator of increased autophagy or lysosomal activity.[2][3][7]
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Caption: Mechanism of Acridine Orange accumulation and fluorescence shift in a cell.

Quantitative Data Summary
The following table summarizes key quantitative parameters for Acridine Orange staining

protocols.
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Parameter
Fluorescence
Microscopy

Flow Cytometry Reference

Acridine Orange

Concentration
1 - 5 µg/mL 1 µg/mL [1][8][9]

Incubation Time 15 - 30 minutes 15 minutes [1][8][9]

Excitation Wavelength ~488 nm ~488 nm [1]

Green Emission

Wavelength
530 - 550 nm ~530 nm [1]

Red Emission

Wavelength
~650 nm >650 nm [1]

Experimental Protocols
Materials

Acridine Orange (stock solution, e.g., 1 mg/mL in DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Cell culture medium

Coverslips (for microscopy)

Microscope slides

Fluorescence microscope with appropriate filters

Flow cytometer with a blue laser

Protocol 1: Staining for Fluorescence Microscopy
This protocol is suitable for visualizing the localization of AVOs within cells.
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Caption: Experimental workflow for Acridine Orange staining for fluorescence microscopy.
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Procedure:

Cell Seeding: Seed cells on sterile coverslips placed in a multi-well plate and culture until

they reach the desired confluency.

Experimental Treatment: Treat cells with the desired compounds for the appropriate duration.

Washing: Gently wash the cells once with pre-warmed PBS.

Staining: Add fresh, pre-warmed serum-free medium containing Acridine Orange at a final

concentration of 1-5 µg/mL.[1][8]

Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[1][8]

Washing: Remove the Acridine Orange solution and wash the cells twice with PBS.

Mounting: Mount the coverslip onto a microscope slide with a drop of PBS.

Imaging: Immediately observe the cells under a fluorescence microscope using a blue

excitation filter. Capture images of green (cytoplasm/nucleus) and red (AVOs) fluorescence.

Protocol 2: Staining for Flow Cytometry
This protocol is designed for the quantitative analysis of the AVO population within a cell

suspension.

Procedure:

Cell Culture and Treatment: Grow and treat cells in culture dishes as required for the

experiment.

Cell Harvesting: Harvest the cells by trypsinization or using a cell scraper.

Washing: Wash the cells by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and

resuspending the pellet in PBS.

Staining: Resuspend the cell pellet in pre-warmed serum-free medium containing 1 µg/mL

Acridine Orange.[9]
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Incubation: Incubate the cell suspension for 15 minutes at 37°C in the dark.[9]

Washing: Wash the cells twice with PBS as described in step 3.

Resuspension: Resuspend the final cell pellet in a suitable volume of PBS for flow cytometric

analysis.

Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm). Collect

both green (e.g., FL1 channel) and red (e.g., FL3 channel) fluorescence data. The red-to-

green fluorescence intensity ratio can be used to quantify the changes in AVOs.[2][3][7]

Troubleshooting and Considerations
Phototoxicity: Acridine Orange can be phototoxic, especially when it accumulates in

lysosomes.[10] Minimize light exposure during staining and imaging to prevent cell damage.

Dye Concentration: The optimal concentration of Acridine Orange may vary between cell

types. It is advisable to perform a titration experiment to determine the best concentration for

your specific cells.

Complementary Assays: While AO staining is a reliable method for detecting AVOs, it is

recommended to use it in conjunction with other autophagy markers, such as LC3

conversion (LC3-I to LC3-II) or p62/SQSTM1 degradation, for more definitive conclusions

about autophagic flux.[2][5]

Cell Permeability: Avoid over-trypsinization during cell harvesting, as it can alter cell

permeability and lead to the loss of Acridine Orange staining.[5]

By following these detailed protocols, researchers can effectively utilize Acridine Orange to

study the dynamics of acidic vesicular organelles in various cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/post/Acridine-orange-for-autophagy-detection
https://journals.biologists.com/jcs/article/129/24/4622/55781/Ratiometric-analysis-of-Acridine-Orange-staining
https://pubmed.ncbi.nlm.nih.gov/27875278/
https://journals.biologists.com/jcs/article-abstract/129/24/4622/55781
https://www.researchgate.net/figure/acridine-orange-lysosomal-stability-assay-Left-Quantification-of-loss-of-red_fig1_44646535
https://journals.biologists.com/jcs/article/129/24/4622/55781/Ratiometric-analysis-of-Acridine-Orange-staining
https://pmc.ncbi.nlm.nih.gov/articles/PMC5451257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5451257/
https://www.benchchem.com/product/b100579?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Acridine orange staining [bio-protocol.org]

2. journals.biologists.com [journals.biologists.com]

3. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and
autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange -
PMC [pmc.ncbi.nlm.nih.gov]

5. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. journals.biologists.com [journals.biologists.com]

8. Acridine orange staining for acidic vesicular organelles [bio-protocol.org]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Staining Acidic Vesicular Organelles with Acridine
Orange: A Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100579#protocol-for-staining-acidic-vesicular-
organelles-with-acridine-orange]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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